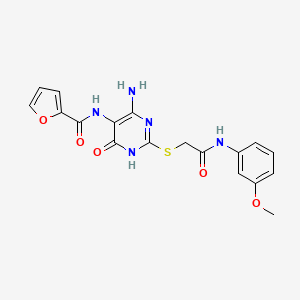

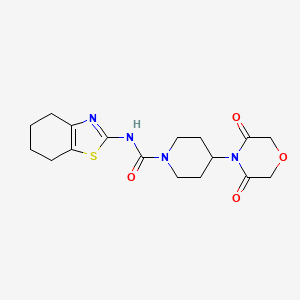

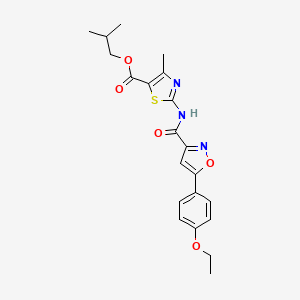

![molecular formula C12H17N5O2 B2514886 2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034337-83-0](/img/structure/B2514886.png)

2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a part of a set of building blocks synthesized in a cost-efficient manner . The possibility of introducing different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .

Synthesis Analysis

The synthesis of such compounds involves the use of NH-pyrazole carbonic acids as a key intermediate of the process . The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3H-pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the 1,3-dipolar cycloaddition of diazolactams to the C≡С bond . This reaction produces unstable spiro-3H-pyrazoles which then undergo intramolecular [1,5]-sigmatropic rearrangement to form the final product .Scientific Research Applications

- Application : Research has explored this compound as a RIP1 kinase inhibitor. Specifically, it has been investigated for its potential to suppress necroptotic cell death in both mouse and human cells .

- Application : The 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylic acid scaffold has been studied for its immunomodulatory effects. Researchers have identified potential agents for treating autoimmune diseases using derivatives of this compound .

- Application : Researchers have explored the pharmacokinetic profiles of this compound to assess its suitability for oral administration and systemic distribution .

RIP1 Kinase Inhibition

Autoimmune Disease Treatment

Pharmacokinetic Profiling

Structural Optimization

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Mechanism of Action

Target of Action

Similar compounds have been found to target the hepatitis b virus (hbv) core protein . This protein plays a crucial role in the viral life cycle, making it an attractive target for potential antiviral therapies .

Mode of Action

It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants . This suggests that the compound might interact with its target in a way that disrupts the normal function of the HBV core protein, thereby inhibiting the virus’s ability to replicate.

Pharmacokinetics

A lead compound in the same series was found to inhibit hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound may have good oral bioavailability.

properties

IUPAC Name |

2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c18-11-13-4-6-16(11)12(19)14-7-9-8-15-17-5-2-1-3-10(9)17/h8H,1-7H2,(H,13,18)(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAIDXSDHULXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)N3CCNC3=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

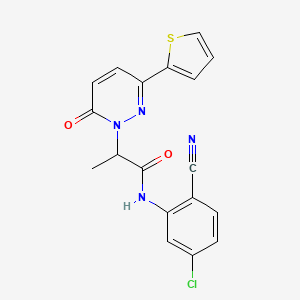

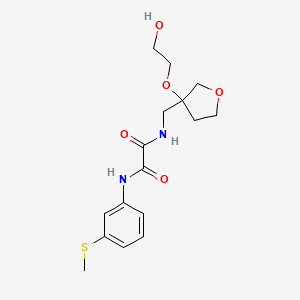

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

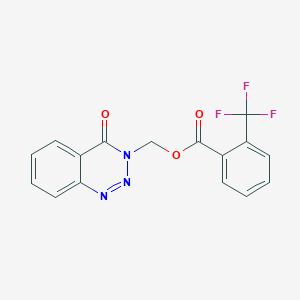

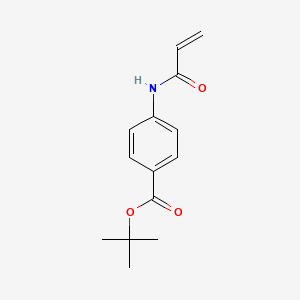

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

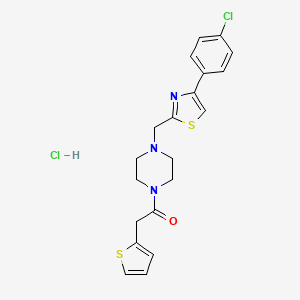

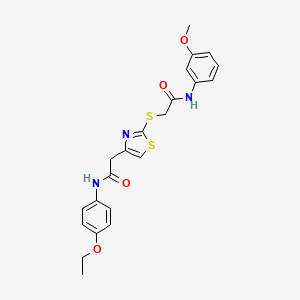

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)